molecular formula C9H18N2O2 B2386352 tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate CAS No. 1374222-18-0

tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate

Cat. No.: B2386352
CAS No.: 1374222-18-0
M. Wt: 186.255
InChI Key: QEVWCEYVNCWPKJ-BQBZGAKWSA-N
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Description

tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate: is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of carbamic acid and contains a tert-butyl group, which is known for its steric hindrance properties. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutylamine derivative. One common method is the reaction of tert-butyl carbamate with (1S,2S)-2-aminocyclobutanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the tert-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation .

Medicine: Its unique structure and reactivity make it a valuable tool for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, resins, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in biochemical pathways and cellular processes. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate is unique due to its specific stereochemistry and the presence of the cyclobutylamine moiety. This structural feature imparts distinct reactivity and binding properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWCEYVNCWPKJ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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